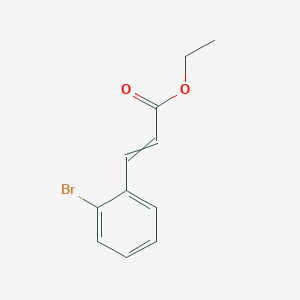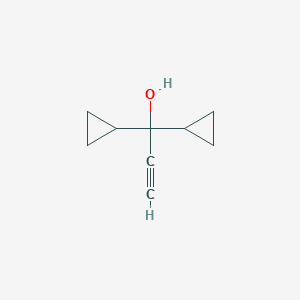
4-(3-methylbut-2-enyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methylbut-2-enyl)phenol: C11H14O . It is a derivative of phenol, characterized by the presence of a prenyl group at the para position of the phenol ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methylbut-2-enyl)phenol can be achieved through several methods. One common approach involves the prenylation of phenol . This reaction typically uses prenyl bromide as the prenylating agent and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of transition metal catalysts such as palladium or nickel can facilitate the prenylation reaction under milder conditions and with higher selectivity .
化学反应分析
Types of Reactions: 4-(3-methylbut-2-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring can undergo nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol ring.
科学研究应用
4-(3-methylbut-2-enyl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism by which 4-(3-methylbut-2-enyl)phenol exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to its antioxidant effects.
相似化合物的比较
4-(3-methylbut-2-enyl)phenol can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the prenyl group and has different chemical properties.
4-ethylphenol: Similar in structure but with an ethyl group instead of a prenyl group, leading to different reactivity and applications.
4-isopropylphenol: Another similar compound with an isopropyl group, used in different industrial applications.
Uniqueness: The presence of the prenyl group in this compound enhances its lipophilicity and bioavailability, making it more effective in certain biological applications compared to its non-prenylated counterparts .
属性
CAS 编号 |
1200-09-5 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
4-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H14O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h3,5-8,12H,4H2,1-2H3 |
InChI 键 |
CBUZIDRVPSPPOE-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC=C(C=C1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-Pyridinecarbonitrile, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B8799075.png)

